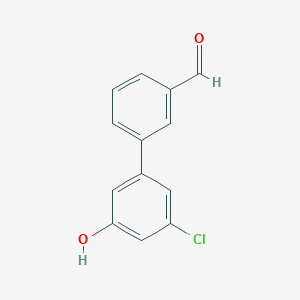

![molecular formula C10H14BrNO B6361654 4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol CAS No. 144435-35-8](/img/structure/B6361654.png)

4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

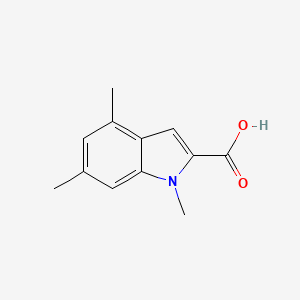

“4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol” is a chemical compound that belongs to the class of bromophenols . Bromophenols are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . They can be viewed as hydroxyl derivatives of bromobenzene, or as brominated derivatives of phenol .

Molecular Structure Analysis

The molecular structure of “4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol” would consist of a benzene ring with a bromine atom, a hydroxyl group, and a propan-2-ylaminomethyl group attached to it . The exact positions of these groups on the benzene ring would depend on the specific isomer of the compound.Scientific Research Applications

Transition Metal Complex Synthesis

4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol has been utilized in the synthesis of transition metal complexes. These complexes, involving metals like cobalt(II), copper(II), nickel(II), and zinc(II), have been characterized for their structural properties using various spectroscopic and analytical methods. The significance of these complexes lies in their moderate to significant antibacterial and antifungal activities, as demonstrated in various studies (Chohan & Shad, 2011).

Organic Synthesis

The compound is also involved in organic synthesis processes. For instance, it has been used to synthesize derivatives like 2-((2-Amino-4,5-dinitrophenylimino)methyl)-4-bromophenol, showcasing the compound's versatility in creating diverse organic molecules with potential applications in various fields (Sun Ducheng, 2012).

Chelate Polymer Synthesis

This compound plays a role in the synthesis of chelate polymers. These polymers, derived from reactions involving the compound and various elements, are characterized for their thermal, optical, electrochemical, and morphological properties, making them potential candidates for advanced technological applications (Kaya & Aydın, 2011).

Photodynamic Therapy in Cancer Treatment

In the field of cancer treatment, derivatives of 4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol have been synthesized and characterized for their use in photodynamic therapy. Their properties as photosensitizers, including high singlet oxygen quantum yield, make them promising agents for cancer therapy applications (Pişkin, Canpolat & Öztürk, 2020).

Catalytic Activity Studies

The compound's derivatives have been studied for their catalytic activities. For example, certain derivatives have been synthesized to model the active sites of type 3 copper proteins, showing potential applications in understanding and mimicking biological catalytic processes (Merkel et al., 2005).

Antimicrobial Agent Synthesis

Research has explored the synthesis of substituted phenyl azetidines, where 4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol derivatives have been evaluated for their antimicrobial activities, highlighting their potential in the development of new antimicrobial agents (Doraswamy & Ramana, 2013).

properties

IUPAC Name |

4-bromo-2-[(propan-2-ylamino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-7(2)12-6-8-5-9(11)3-4-10(8)13/h3-5,7,12-13H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARMQLWCCAHFKCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=C(C=CC(=C1)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Benzo(b)thiophen-2-yl]isonicotinic acid, 95%](/img/structure/B6361586.png)

amine](/img/structure/B6361600.png)

![2-[3-(3-Nitro-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6361606.png)

![1-[2-(1,3-Dioxolan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6361619.png)

![4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B6361628.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6361659.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361663.png)

![(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6361670.png)

![4-Bromo-2-[(propylamino)methyl]phenol](/img/structure/B6361675.png)